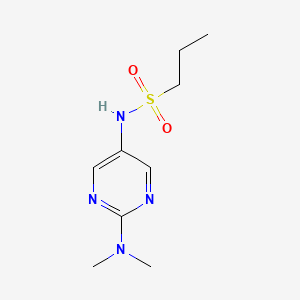

N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

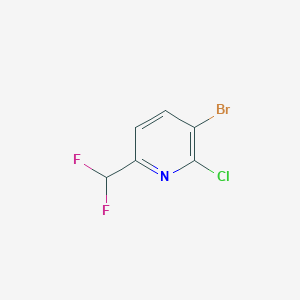

Molecular Structure Analysis

The molecular structure of “N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide” is characterized by a pyrimidine ring attached to a propane-1-sulfonamide group . The exact mass of the molecule is 500.14421608 g/mol .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 500.5 g/mol, a XLogP3-AA of 3.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, a rotatable bond count of 8, a topological polar surface area of 129 Ų, a heavy atom count of 35, and a complexity of 836 .Applications De Recherche Scientifique

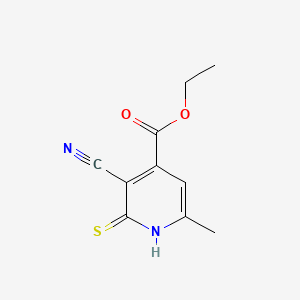

Herbicide Development

Research by Ren et al. (2000) focused on the synthesis and herbicidal activities of sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide compounds. Among these, a compound related to N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide demonstrated significant activity against various species, marking its potential as a lead for further development in herbicide production.

Antioxidative Properties for Age-Related Diseases

Jin et al. (2010) explored the synthesis of analogues containing sulfonamide groups that exhibit antioxidative properties. These compounds have shown potential in protecting human cells against oxidative stress, suggesting their usefulness in the treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia. The research indicates that the inclusion of the sulfonamide moiety contributes to the compounds' efficacy in disease prevention (Jin, Randazzo, Zhang, & Kador, 2010).

Material Science Applications

In material science, the compound has been involved in studies related to the synthesis of polymers and copolymers with specific properties. For instance, Chen et al. (2000) investigated the complexation behaviors of a zwitterionic polymer, revealing its unique solution behaviors and potential applications in various fields, including biomedical engineering and filtration technologies. Such research shows the versatility of sulfonamide-based compounds in developing new materials with desirable physical and chemical properties (Chen et al., 2000).

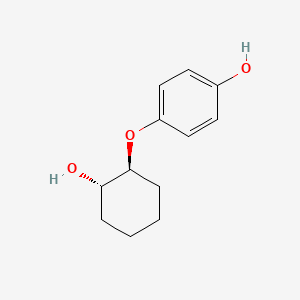

Fluorescence Studies and Chemical Sensing

A study by Meng et al. (2012) on the synthesis of p-hydroxycinnamic acid derivatives, including sulfonamido moieties, highlighted their application in fluorescence binding with bovine serum albumin. This work suggests the potential of sulfonamide compounds in developing fluorescent probes for biological and chemical sensing, offering a pathway to detect and analyze various substances with high specificity and sensitivity (Meng et al., 2012).

Mécanisme D'action

While the specific mechanism of action for “N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide” is not available, it’s worth noting that sulfonamide drugs, which this compound is a part of, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division or replication .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-4-5-16(14,15)12-8-6-10-9(11-7-8)13(2)3/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGFYBBGAMBNOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CN=C(N=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)

![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)